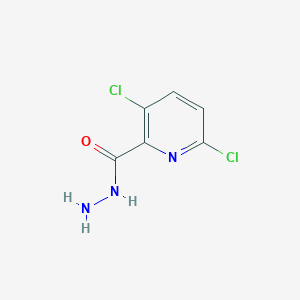

3,6-Dichloropyridine-2-carbohydrazide

Übersicht

Beschreibung

3,6-Dichloropyridine-2-carbohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various hydrazide derivatives. It is a part of the pyridine carbohydrazides family, which are known for their potential biological activities and applications in catalysis and material science.

Synthesis Analysis

The synthesis of pyridine carbohydrazide derivatives can be achieved through various methods. For instance, the reaction of dimethyl-2,6-pyridinedicarboxylate with anhydrous hydrazine under solvent-free conditions using microwave synthesis can yield pyridine-2,6-dicarbohydrazide, which can be further processed to obtain different derivatives . Additionally, the palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by dehydration under microwave irradiation is another method to synthesize related compounds .

Molecular Structure Analysis

The molecular structure of pyridine carbohydrazide derivatives can be elucidated using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For example, the crystal structure of N'2,N'6-bis(benzylidene) pyridine-2,6-dicarbohydrazide derivatives has been determined, revealing that these compounds can crystallize in different systems and space groups . The dihedral angles between the planes of the rings in these molecules can be quite small, indicating a planar structure, as seen in the case of N'-(E)-[5-(Hydroxymethyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide dihydrate .

Chemical Reactions Analysis

Pyridine carbohydrazide derivatives can participate in various chemical reactions. They can be used as catalysts in transfer hydrogenation reactions of ketones or as intermediates in the synthesis of more complex molecules such as [1,2,4]triazolo[4,3-a]pyridines . The reactivity of these compounds can be influenced by the presence of substituents on the pyridine ring, which can lead to selective reactions like hydrazinolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carbohydrazide derivatives can be influenced by their molecular structure. For instance, the presence of different substituents can lead to the formation of polymorphic forms, which can exhibit different melting points, solubilities, and crystal packing . The extensive hydrogen bonding and weak intermolecular interactions observed in the crystal structures of these compounds can significantly affect their physical properties .

Wissenschaftliche Forschungsanwendungen

Detection and Sensing Applications

3,6-Dichloropyridine-2-carbohydrazide has been utilized in the development of novel sensing materials. A study by Kar et al. (2015) demonstrated a ligand based on pyridine-2-carbohydrazide that could sense Al(III) and Cd(II) ions in physiological conditions and live cells. This ligand facilitates naked-eye detection of these ions and is non-toxic to human cells (Kar et al., 2015).

Antimicrobial and Anticancer Properties

Research has indicated potential antimicrobial and anticancer properties associated with derivatives of 3,6-Dichloropyridine-2-carbohydrazide. Kumar et al. (2014) synthesized novel pyrido[3′,2′:4,5]furo[3,2‐d]pyrimidine derivatives from 3-amino-6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide, demonstrating cytotoxic activity against breast carcinoma cell lines (Kumar et al., 2014).

Crystallography and Structural Analysis

Studies on the crystal structure and bonding characteristics of compounds related to 3,6-Dichloropyridine-2-carbohydrazide provide insights into their molecular interactions. Portalone and Colapietro (2007) analyzed the crystal structure of a similar compound, revealing unique bonding characteristics and molecular associations (Portalone & Colapietro, 2007).

Development of Novel Drugs

The chemical framework of 3,6-Dichloropyridine-2-carbohydrazide has been explored for developing novel pharmacological agents. Salam et al. (2013) synthesized pyridine carbohydrazide derivatives for testing as analgesic and anticonvulsant agents, showing comparable activities to existing drugs (Salam et al., 2013).

Antibacterial Applications

The compound has been employed in the synthesis of derivatives with antibacterial properties. Rao et al. (2019) described the preparation of hydrazone derivatives bearing a 6-chlorothieno[3,2-c]pyridine moiety from 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide, showcasing significant antibacterial activity (Rao et al., 2019).

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be affected and what the downstream effects of these alterations might be .

Pharmacokinetics

Therefore, it is currently unknown how these properties impact the bioavailability of the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 3,6-dichloropicolinohydrazide is currently lacking .

Eigenschaften

IUPAC Name |

3,6-dichloropyridine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O/c7-3-1-2-4(8)10-5(3)6(12)11-9/h1-2H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBOJFXITSZYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669905 | |

| Record name | 3,6-Dichloropyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloropyridine-2-carbohydrazide | |

CAS RN |

16866-52-7 | |

| Record name | 3,6-Dichloropyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)

![4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B3028109.png)

![6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B3028125.png)

![Dibenzo[B,D]furan-1-ylboronic acid](/img/structure/B3028129.png)